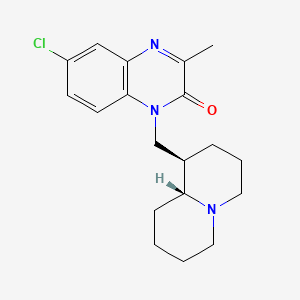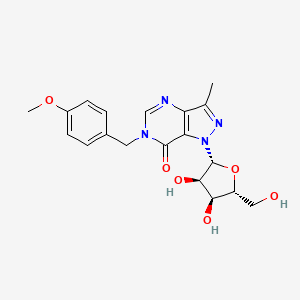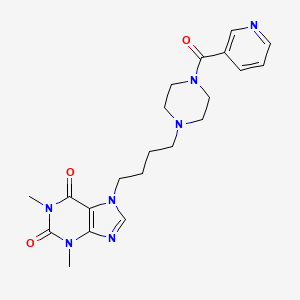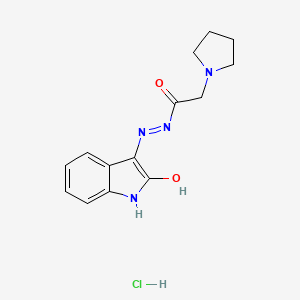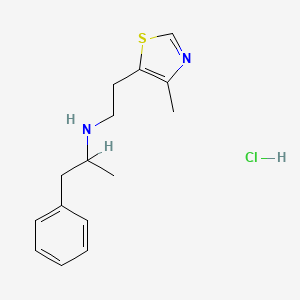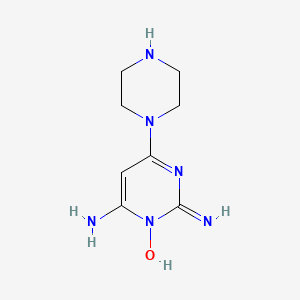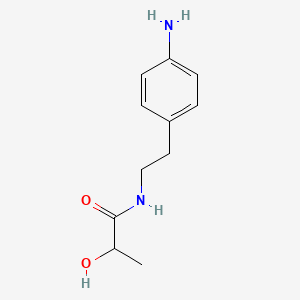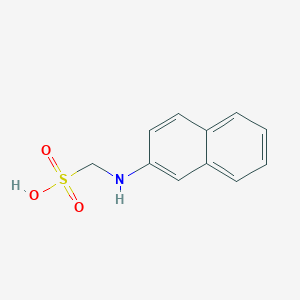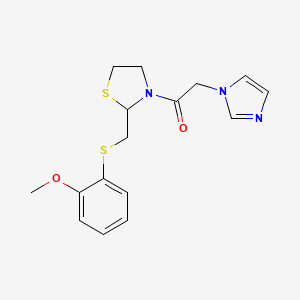
3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine is a complex organic compound that features a unique combination of imidazole, thiazolidine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the thiazolidine ring and the methoxyphenyl group. Common reagents used in these reactions include thionyl chloride, sodium methoxide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyphenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the thiazolidine ring may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-ylacetyl)-3-(((2-methoxyphenyl)thio)methyl)thiazolidine
- 3-(1H-Imidazol-1-ylacetyl)-2-(((2-hydroxyphenyl)thio)methyl)thiazolidine
- 3-(1H-Imidazol-1-ylacetyl)-2-(((2-chlorophenyl)thio)methyl)thiazolidine
Uniqueness
3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
161364-54-1 |
|---|---|
Molecular Formula |
C16H19N3O2S2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-[2-[(2-methoxyphenyl)sulfanylmethyl]-1,3-thiazolidin-3-yl]ethanone |
InChI |
InChI=1S/C16H19N3O2S2/c1-21-13-4-2-3-5-14(13)23-11-16-19(8-9-22-16)15(20)10-18-7-6-17-12-18/h2-7,12,16H,8-11H2,1H3 |
InChI Key |
KJUPHPRDUOUVPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCC2N(CCS2)C(=O)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


